Methyl 2-[(trifluoromethyl)sulfanyl]acetate
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Overview
Description
“Methyl 2-[(trifluoromethyl)sulfanyl]acetate” is a chemical compound with the CAS Number: 80783-58-0 . It has a molecular weight of 174.14 . The compound is stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The molecular formula of “this compound” is C4H5F3O2S . The Inchi Code is 1S/C4H5F3O2S/c1-9-3(8)2-10-4(5,6)7/h2H2,1H3 . For a more detailed molecular structure, it’s recommended to refer to the 2D or 3D structure provided by chemical databases .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 174.14 .Scientific Research Applications
Sulfoximine-Based Insecticides
Research on sulfoximines, such as sulfoxaflor, indicates their use in developing new classes of insecticides effective against sap-feeding insects resistant to other insecticides. Sulfoxaflor's mode of action is distinct, functioning as an agonist at insect nicotinic acetylcholine receptors (nAChRs), showcasing a new avenue for pest control strategies (Sparks et al., 2013).
Environmental Monitoring of Perfluorochemicals
The study on the quantitative determination of perfluorochemicals in sediments and sludge highlights the environmental presence and potential impact of perfluorinated compounds. It demonstrates methodologies for tracking such chemicals in environmental matrices, which can be pivotal for assessing the ecological footprint of various organofluorine compounds (Higgins et al., 2005).
Synthesis of Heteroatomic Compounds
Research on the synthesis of sulfur- and nitrogen-containing derivatives points towards the development of compounds with potential physiological properties. For example, derivatives of phenylthiourea and acetophenone have been explored for their antioxidant effects and potential in drug development, demonstrating the significance of organosulfur compounds in medicinal chemistry (Farzaliyev et al., 2020).
Analytical Measurement Techniques
The development of new protocols for measuring discrete hydrogen sulfide pools in biological specimens is crucial for understanding the role of H₂S in cellular functions. Such methodologies can be adapted for studying the interactions and effects of various sulfur-containing compounds in biological systems (Shen et al., 2012).
Safety and Hazards
“Methyl 2-[(trifluoromethyl)sulfanyl]acetate” is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H225, H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Properties
IUPAC Name |
methyl 2-(trifluoromethylsulfanyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2S/c1-9-3(8)2-10-4(5,6)7/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABUQYVCAUJCHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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